Emetine dihydrochloride

Description

Emetine dihydrochloride is the dihydrochloride salt of emetine. It has a role as an antiprotozoal drug, an antiviral agent, an antineoplastic agent, an antimalarial, an autophagy inhibitor, an emetic, a protein synthesis inhibitor and an anticoronaviral agent. It contains an emetine(2+).

Emetine Hydrochloride is the chloride salt of a white crystalline bitter alkaloid isolated from the root of the plant Psychotria Ipecacuanha (ipecac root) and other plants with antiemetic and anthelminthic properties. Emetine inhibits protein synthesis in eukaryotic (but not prokaryotic) cells by irreversibly blocking ribosome movement along the mRNA strand and inhibits DNA replication in the early S phase of the cell cycle. (NCI04)

The principal alkaloid of ipecac, from the ground roots of Uragoga (or Cephaelis) ipecacuanha or U. acuminata, of the Rubiaceae. It is used as an amebicide in many different preparations and may cause serious cardiac, hepatic, or renal damage and violent diarrhea and vomiting. Emetine inhibits protein synthesis in EUKARYOTIC CELLS but not PROKARYOTIC CELLS.

Properties

IUPAC Name |

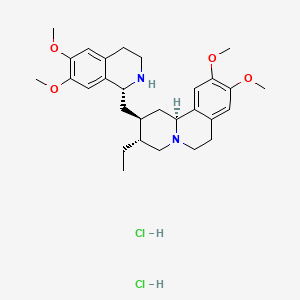

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4.2ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;2*1H/t18-,21-,24+,25-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROGBPMEKVAPEH-GXGBFOEMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O4.2ClH, C29H42Cl2N2O4 |

Source

|

| Record name | EMETINE, DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

483-18-1 (Parent) |

Source

|

| Record name | Emetine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7020558 |

Source

|

| Record name | Emetine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clusters of needles after drying at 221 °F. Turns yellow on exposure to light or heat. An injectable form of emetine, an anti amebic. Emetine is the active ingredient of ipecac. (EPA, 1998) |

Source

|

| Record name | EMETINE, DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) |

Source

|

| Record name | EMETINE, DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

316-42-7, 83029-37-2 |

Source

|

| Record name | EMETINE, DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Emetine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Benzo(a)quinolizine, 1,4,6,7,11b-pentahydro-9,10-dimethoxy-3-ethyl-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-, dihydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083029372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Benzo[a]quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl]methyl]-, hydrochloride (1:2), (2S,3R,11bS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Emetine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Emetine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U52OG12P96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

455 to 491 °F decomposes (EPA, 1998) |

Source

|

| Record name | EMETINE, DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Emetine Dihydrochloride: A Repurposed Host-Targeting Antiviral for SARS-CoV-2

Technical Whitepaper | Version 1.2

Executive Summary

This technical guide analyzes the antiviral efficacy, mechanism of action (MoA), and safety profile of Emetine Dihydrochloride (Emetine) against SARS-CoV-2.[1] Historically utilized as an anti-protozoal agent, Emetine has re-emerged as a potent inhibitor of coronaviruses, exhibiting EC50 values in the low nanomolar to sub-micromolar range—significantly more potent than repurposed comparators like Chloroquine.

However, the clinical translation of Emetine is strictly bounded by its narrow therapeutic window, specifically its cardiotoxicity profile. This guide provides the experimental framework to validate Emetine’s efficacy while rigorously addressing the pharmacokinetic challenges that define its viability as a therapeutic candidate.

Mechanistic Basis: Dual-Target Inhibition

Unlike Direct-Acting Antivirals (DAAs) that target viral enzymes (e.g., Remdesivir targeting RdRp), Emetine functions primarily as a Host-Targeting Antiviral (HTA) . It exploits the virus's absolute dependence on host translation machinery.

Primary Mechanism: Ribosomal Blockade

Emetine binds irreversibly to the 40S ribosomal subunit , specifically interacting with the S14 protein. This binding freezes the elongation factor eEF2, preventing the translocation of peptidyl-tRNA from the A-site to the P-site. Consequently, viral mRNA translation is halted.

Secondary Mechanism: eIF4E Disruption

Recent high-fidelity assays indicate Emetine disrupts the interaction between SARS-CoV-2 mRNA and the host eukaryotic translation initiation factor 4E (eIF4E).[2][3] This prevents the formation of the eIF4F complex, a rate-limiting step in cap-dependent viral translation.

Signaling Modulation

Emetine inhibits the phosphorylation of IκBα, thereby blocking the NF-κB signaling pathway.[4][5] This reduces the "cytokine storm" response (IL-6, TNFα) often associated with severe COVID-19 pathology.

Visualization: Molecular Mechanism of Action

Figure 1: Multi-pronged mechanism of Emetine. Red arrows indicate inhibition/blockade.

In Vitro Efficacy Data

The following data synthesizes key findings from Choy et al. (2020) and Kumar et al. (2021), comparing Emetine against standard controls in Vero E6 cell lines.

Table 1: Comparative Antiviral Potency (Vero E6 Models)

| Compound | EC50 (Effective Conc.)[1][2][3][5][6][7][8][9][10] | CC50 (Cytotoxic Conc.)[2][3][7][9] | Selectivity Index (SI) | Status |

| Emetine | 0.007 – 0.46 µM | > 1.6 µM | > 280 | Investigational |

| Remdesivir | 0.77 – 23.15 µM | > 100 µM | > 129 | Standard of Care |

| Chloroquine | 1.13 – 5.47 µM | > 100 µM | > 88 | Discontinued |

| Homoharringtonine | 2.55 µM | N/A | N/A | Investigational |

Note: The wide range in Remdesivir EC50 is due to variations in assay endpoints (viral yield vs. RNA copy number) across different laboratories.

Experimental Protocols

To validate Emetine's efficacy in your specific viral isolate, the following protocols are standardized for reproducibility.

Time-of-Addition (ToA) Assay

Objective: Determine if Emetine acts at viral entry, replication, or release.

Protocol:

-

Seeding: Seed Vero E6 cells at

cells/well in 24-well plates. Incubate overnight. -

Infection: Infect cells with SARS-CoV-2 at MOI 0.1 for 1 hour at 37°C.

-

Treatment Groups:

-

Full-Time: Drug added -1h pre-infection and maintained throughout.

-

Entry: Drug added -1h pre-infection, removed at 0h (wash step).

-

Post-Entry: Drug added at +2h post-infection.

-

-

Harvest: Collect supernatant at 24h post-infection (h.p.i).

-

Quantification: Perform qRT-PCR targeting the N-gene or Plaque Assay.

Interpretation: Emetine typically shows maximal inhibition in Full-Time and Post-Entry conditions, confirming it targets intracellular translation rather than viral attachment.

Synergistic Checkerboard Assay

Objective: Lower the required dose of Emetine by combining it with Remdesivir.

Workflow Visualization:

Figure 2: Checkerboard assay workflow for determining synergistic ZIP scores.

The Toxicity Barrier & Pharmacokinetics

This is the critical "Go/No-Go" factor for drug development professionals.

Cardiotoxicity Profile

Emetine is historically associated with cumulative cardiotoxicity.

-

Adverse Events: QT prolongation, hypotension, tachycardia, and precordial pain.

-

Mechanism: Emetine accumulates in tissues (tissue-to-plasma ratio is high) and has a long half-life. It inhibits mitochondrial protein synthesis in cardiomyocytes.

Therapeutic Window Calculation

-

Proposed COVID-19 Dose: Based on the EC50 of ~0.007 µM, a dose of 6 mg/day (1/10th of the amoebic dose) may achieve therapeutic lung concentrations due to preferential pulmonary accumulation.

-

Lung Accumulation: Studies suggest Emetine concentrations in the lung can be significantly higher than plasma, potentially allowing for lower systemic dosing.

Strategic Recommendation

Monotherapy with Emetine is not recommended due to the narrow safety margin. The viable path forward lies in combinatorial therapy .

-

Synergy: Choy et al. demonstrated that 6.25 µM Remdesivir + 0.195 µM Emetine achieves ~64.9% inhibition.[8][11] This allows Emetine to be used at sub-toxic concentrations.

-

Inhalation Delivery: Developing an inhaled formulation could maximize lung concentration while minimizing systemic cardiac exposure.

References

-

Choy, K. T., et al. (2020). Remdesivir, lopinavir, emetine, and homoharringtonine inhibit SARS-CoV-2 replication in vitro.[8][10][11] Antiviral Research, 178, 104786.[3][8] [Link][3][8][10]

-

Kumar, R., et al. (2021). Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E.[2][6][7][12] Antiviral Research, 189, 105056.[12] [Link][12]

-

Bleasel, M. D., & Peterson, G. M. (2020). Emetine, ipecac, ipecacuanha and SARS-CoV-2. Metabolism Open, 100094. [Link]

-

Shen, L., et al. (2019). High-Throughput Screening and Identification of Potent Broad-Spectrum Inhibitors of Coronaviruses. Journal of Virology, 93(12), e00023-19. [Link]

-

Valipour, M., et al. (2022). Different Aspects of Emetine's Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19.[5][13] Journal of Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Remdesivir, lopinavir, emetine, and homoharringtonine inhibit SARS-CoV-2 replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Stanford Coronavirus Antiviral & Resistance Database (CoVDB) [covdb.stanford.edu]

- 11. Remdesivir, lopinavir, emetine, and homoharringtonine inhibit SARS-CoV-2 replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Application of emetine in SARS-CoV-2 treatment: regulation of p38 MAPK signaling pathway for preventing emetine-induced cardiac complications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Pharmacological Trajectory of Emetine Dihydrochloride

From Gold Standard Amoebicide to Repurposed Antiviral Candidate

Executive Summary

Emetine dihydrochloride represents a paradigmatic case study in natural product pharmacology. Originally isolated from Cephaelis ipecacuanha in the early 19th century, it became the first potent systemic amoebicide, fundamentally altering the prognosis of amoebic dysentery and liver abscesses. However, its clinical utility was truncated by a narrow therapeutic index and cumulative cardiotoxicity, leading to its replacement by the nitroimidazoles (e.g., metronidazole) in the 1970s.

In the post-2020 era, emetine has re-emerged in high-throughput screens as a potent inhibitor of SARS-CoV-2 and various malignancies. This guide analyzes the molecule’s history, mechanism of action (MOA), and the rigorous experimental frameworks required to evaluate its potential as a repurposed therapeutic agent.

Part 1: Phytochemical Origins and Isolation[1]

The trajectory of emetine begins with the indigenous use of Ipecacuanha root in Brazil for dysentery. The scientific formalization of this remedy occurred in 1817 , when French chemists Pierre-Joseph Pelletier and François Magendie isolated the active alkaloid, initially terming it "matière vomitive" [1].[1]

This isolation marked a critical shift in pharmacognosy: the transition from variable crude extracts to standardized chemical entities.[2][3] Unlike the crude root, which induced violent emesis (vomiting) due to a mixture of alkaloids (including cephaeline), pure emetine allowed for parenteral administration, bypassing the gastric irritation associated with oral intake.

Part 2: Chemical Characterization and The Dihydrochloride Salt

Structural Logic

Emetine is a benzoquinolizidine alkaloid. The naturally occurring form is levorotatory, (-)-emetine. The molecule contains two isoquinoline nuclei linked by a spacer.

Why the Dihydrochloride Salt?

Free base emetine is poorly soluble in water and susceptible to oxidation. The conversion to emetine dihydrochloride (

-

Solubility: High water solubility necessitated for intramuscular (IM) or subcutaneous (SC) injection.

-

Stability: The salt form resists oxidative degradation, extending shelf-life in tropical climates where amoebiasis is endemic.

Stereochemistry and Potency

The biological activity is strictly stereospecific. The configuration at C-1' is critical; synthetic racemates often lack the potency of the natural (-)-enantiomer. Total synthesis was achieved later (e.g., Szántay et al., 1966), confirming the absolute configuration [2].

Part 3: Mechanism of Action (MOA)

Protein Synthesis Inhibition

Emetine is a potent, irreversible inhibitor of eukaryotic protein synthesis. It binds specifically to the 40S ribosomal subunit , distinct from the prokaryotic binding sites of many antibiotics (e.g., tetracyclines).

Causality of Action:

-

Binding Event: Emetine binds to the E-site (Exit site) of the 40S subunit.

-

Translocation Blockade: It freezes the ribosome relative to the mRNA, preventing the translocation of the peptidyl-tRNA from the A-site to the P-site.

-

Elongation Arrest: Peptide chain elongation ceases, leading to cell death.

This mechanism explains both its anti-protozoal efficacy (protozoa are eukaryotes) and its host toxicity (mammalian cells are also susceptible).

Visualization: Emetine Signaling & Inhibition Pathway[4][5]

Figure 1: Mechanism of Action showing the cascade from ribosomal binding to elongation arrest.

Part 4: Clinical History and The Toxicity Threshold

The "Rogers Era" (1912–1960s)

Sir Leonard Rogers demonstrated in 1912 that hypodermic injections of emetine salts could rapidly cure amoebic dysentery where ipecac failed [3]. This established emetine as the standard of care for invasive amoebiasis and liver abscesses.

Historical Dosage Protocol (Circa 1920):

-

Route: Deep subcutaneous or intramuscular injection.

-

Dose: 1 grain (approx. 65 mg) daily.

-

Duration: 10 to 12 days.

-

Adjunct: Oral Emetine Bismuth Iodide (EBI) was often used subsequently to clear luminal cysts (carriers), as parenteral emetine achieved poor intestinal lumen concentrations.

The Toxicity Profile

Emetine's decline was driven by its cumulative toxicity . It is slowly excreted via the kidneys (detectable in urine 40-60 days after treatment cessation).

Key Toxicities:

-

Cardiotoxicity: The most dangerous side effect. Emetine accumulates in the myocardium.

-

Neuromuscular: Weakness, aching, and tenderness of skeletal muscles.

-

Gastrointestinal: Nausea/vomiting (central effect), diarrhea.

Data Summary: Historical Efficacy vs. Toxicity[5][10]

| Parameter | Emetine Dihydrochloride (Historical) | Metronidazole (Modern Standard) |

| Primary Indication | Invasive Amoebiasis / Liver Abscess | Invasive & Luminal Amoebiasis |

| Typical Dose | 1 mg/kg/day (Max 60mg) IM | 500-750 mg Oral t.i.d |

| Duration | Max 10 days (Strict limit) | 7-10 days |

| Cure Rate (Liver Abscess) | ~85-90% | >95% |

| Serious Adverse Events | Cardiotoxicity (Arrhythmia, Hypotension) | Nausea, Metallic taste, Disulfiram-like reaction |

| Excretion Half-life | Long (Cumulative accumulation) | Short (~8 hours) |

Part 5: Modern Repurposing (Antiviral & Oncology)

Recent high-throughput screens have identified emetine as a potent inhibitor of SARS-CoV-2 , MERS-CoV , and Ebola virus entry and replication [4].

Repurposing Logic:

-

Antiviral Potency: Emetine inhibits viral replication at nanomolar concentrations (

). -

Therapeutic Window: The concentration required for antiviral activity is significantly lower than the concentration associated with acute cardiotoxicity in vitro, though the cumulative risk in vivo remains a hurdle.

-

Mechanistic Divergence: In addition to ribosomal inhibition, emetine may disrupt viral RNA interaction with eIF4E (eukaryotic translation initiation factor) [5].

Visualization: Repurposing Logic Workflow

Figure 2: Workflow for evaluating Emetine as a repurposed antiviral agent.

Part 6: Validated Experimental Protocol

Objective: Determination of the Therapeutic Index (TI) of Emetine Dihydrochloride in a Viral Infection Model vs. Cardiomyocyte Toxicity.

Note: This protocol synthesizes modern best practices for validating high-potency toxic compounds.

Reagent Preparation

-

Stock Solution: Dissolve Emetine Dihydrochloride in DMSO to 10 mM. Store at -20°C.

-

Working Solution: Serial dilutions in cell culture media (DMEM). Final DMSO concentration must be <0.1%.

Antiviral Efficacy Assay (e.g., SARS-CoV-2 in Vero E6)[11]

-

Seeding: Seed Vero E6 cells (10,000 cells/well) in 96-well plates. Incubate 24h.

-

Infection: Infect cells at MOI 0.01 for 1 hour.

-

Treatment: Remove virus inoculum. Add media containing Emetine (0.001

to 10 -

Readout (48h p.i.):

-

Quantitative: qRT-PCR for viral N-gene (Supernatant).

-

Qualitative: Immunofluorescence for Spike protein.

-

-

Calculation: Determine

(Effective Concentration 50%).

Cardiotoxicity Counter-Screen (iPSC-derived Cardiomyocytes)

-

Rationale: Standard cell lines (HEK293) do not reflect cardiomyocyte-specific toxicity. Use iPSC-CMs.

-

Assay: Measure ATP content (CellTiter-Glo) and beat rate (impedance or calcium imaging).

-

Treatment: Expose iPSC-CMs to Emetine (0.01

to 100 -

Calculation: Determine

(Cytotoxic Concentration 50%).

Data Analysis & Interpretation (Self-Validating Step)

-

Therapeutic Index (TI): Calculate

. -

Pass Criteria: A TI > 10 is typically required for early-stage interest, but for emetine, due to historical data, a TI > 50-100 is preferred to justify risk.

-

Validation: If

is < 0.5

References

-

Pelletier, P. J., & Magendie, F. (1817).[1] Recherches chimiques et physiologiques sur l'ipécacuanha. Annales de Chimie et de Physique.

-

Szántay, C., et al. (1966).[7] Synthesis of protoemetine.[7] A new total synthesis of emetine.[7][8][9] Journal of Organic Chemistry. Link[9]

-

Rogers, L. (1912).[10] The Rapid Cure of Amoebic Dysentery and Hepatitis by Hypodermic Injections of Soluble Salts of Emetine. British Medical Journal.[10] Link

-

Choy, K. T., et al. (2020).[11] Remdesivir, lopinavir, emetine, and homoharringtonine inhibit SARS-CoV-2 replication in vitro. Antiviral Research. Link

-

Khandelwal, N., et al. (2020). Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E. bioRxiv/Cell.[12] Link

Sources

- 1. encyclopedia.com [encyclopedia.com]

- 2. sciencemeetsfaith.wordpress.com [sciencemeetsfaith.wordpress.com]

- 3. Pierre-Joseph Pelletier | Organic Chemistry, Alkaloids, Pharmacology | Britannica [britannica.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. acibademhealthpoint.com [acibademhealthpoint.com]

- 6. mednexus.org [mednexus.org]

- 7. Synthesis of protoemetine. A new total synthesis of emetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Amoebiasis historical perspective - wikidoc [wikidoc.org]

- 11. Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

Emetine Dihydrochloride: A Repurposed Alkaloid Targeting Wnt/β-Catenin and Ribosomal Stalling in Refractory Oncology

Executive Summary

Emetine dihydrochloride , historically utilized as a potent anti-protozoal agent, has re-emerged as a high-value candidate for oncological repurposing. Unlike its traditional application in amoebiasis, its utility in cancer stems from a dual-mechanism blockade: the irreversible inhibition of the 40S ribosomal subunit and the potent suppression of the Wnt/β-catenin signaling axis .

This technical guide analyzes Emetine’s potential to overcome chemoresistance in refractory solid tumors (specifically NSCLC, Gastric, and Breast cancers) and Acute Myeloid Leukemia (AML). We provide a rigorous experimental framework for validating its efficacy, addressing the critical balance between antineoplastic potency and its known cardiotoxic profile.

Mechanistic Pharmacology: The Dual-Strike Hypothesis

Emetine’s antineoplastic activity is not merely a consequence of general protein synthesis inhibition; it is a targeted disruption of survival pathways that cancer cells are addicted to.

Ribosomal Stalling and Mcl-1 Depletion

Emetine binds irreversibly to the 40S ribosomal subunit , freezing the elongation phase of translation. While this affects global protein synthesis, cancer cells are disproportionately sensitive due to their reliance on short-half-life anti-apoptotic proteins like Mcl-1 and c-Myc .

-

Causality: The rapid turnover of Mcl-1 means that even transient translational inhibition by Emetine leads to a rapid drop in Mcl-1 levels, freeing pro-apoptotic BH3-only proteins (like Bim/Puma) to activate Bax/Bak and induce mitochondrial apoptosis.

Wnt/β-Catenin Axis Collapse

Recent data indicates Emetine acts as a specific antagonist of Wnt signaling, independent of its ribosomal effects.

-

Target: Emetine inhibits the phosphorylation of LRP6 (Low-density lipoprotein receptor-related protein 6) and DVL (Dishevelled).[1][2]

-

Effect: This blockade prevents the stabilization of β-catenin. Without stabilized β-catenin translocating to the nucleus, the transcription of oncogenic drivers (c-Myc, Cyclin D1, Survivin ) is halted.

Mechanistic Pathway Visualization

Figure 1: Emetine induces cell death via dual inhibition of ribosomal elongation and upstream Wnt/β-catenin signaling components (LRP6/DVL).

Preclinical Efficacy Landscape

Emetine exhibits efficacy in the nanomolar range, often outperforming standard chemotherapeutics in vitro. However, its true value lies in synergy —sensitizing resistant cells to platinum-based agents and antimetabolites.

Table 1: Emetine Efficacy and Synergistic Combinations[3]

| Cancer Type | Cell Line Models | IC50 Range (Monotherapy) | Synergistic Partner | Mechanism of Synergy | Source |

| Lung (NSCLC) | A549, H1299, CL1-0 | 40 - 150 nM | Cisplatin | Downregulation of Wnt/β-catenin reverses cisplatin resistance. | [1] |

| Gastric | MGC803, HGC-27 | ~25 - 50 nM | 5-FU (Potential) | Modulation of MAPK and Hippo/YAP pathways. | [2] |

| Leukemia (AML) | HL-60, KG-1 | 40 - 320 nM | Cytarabine (Ara-C) | Reduction of HIF-1α; targets Leukemic Stem Cells (LSCs). | [3] |

| Breast | MDA-MB-231 | Nanomolar | Paclitaxel | Suppression of CSC markers (CD44, ALDH). | [4] |

Experimental Framework: Validating the Repurposing Potential

To rigorously validate Emetine in your specific cancer model, avoid generic proliferation assays. Use this targeted workflow to confirm mechanism-specific lethality.

Protocol A: Differential Cytotoxicity & Synergy Screen

Objective: Determine the therapeutic window and synergistic Combination Index (CI).

-

Seeding: Seed cancer cells (e.g., A549) and normal control cells (e.g., HUVEC or MRC-5) at 3,000 cells/well in 96-well plates.

-

Dosing:

-

Monotherapy: Treat with Emetine serial dilutions (10 nM to 10 µM) for 24h and 48h.

-

Combination: Treat with Emetine (fixed IC20) + Cisplatin (serial dilutions).

-

-

Readout: Use CCK-8 or CellTiter-Glo (ATP-based) rather than MTT, as Emetine alters mitochondrial reductase activity which can skew MTT results.

-

Analysis: Calculate CI using the Chou-Talalay method (CompuSyn software). A CI < 0.8 indicates strong synergy.

Protocol B: Wnt/β-Catenin Pathway Interrogation

Objective: Confirm Emetine is hitting the Wnt target, not just stopping ribosomes.

-

Treatment: Treat cells with Emetine at 0.5x and 1x IC50 for 12 hours.

-

Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (critical for detecting p-LRP6).

-

Western Blot Targets:

-

Primary: p-LRP6 (Ser1490), DVL2, Non-phospho (Active) β-Catenin.

-

Downstream: c-Myc, Cyclin D1, Survivin.[1]

-

Loading Control: β-Actin (Note: Since Emetine inhibits protein synthesis, total protein normalization (BCA assay) is critical before loading).

-

-

Validation: If β-catenin levels drop but mRNA levels (via qPCR) remain stable or drop later, it confirms protein destabilization/degradation.

Experimental Workflow Visualization

Figure 2: Step-by-step workflow to validate Emetine's synergistic potential and mechanistic on-target effects.

Clinical Translation & Safety: The Cardiotoxicity Hurdle

The primary barrier to Emetine's clinical adoption is cardiotoxicity (hypotension, QT prolongation, and arrhythmias), caused by the blockade of L-type calcium channels and accumulation in cardiomyocytes.

De-risking Strategies

-

Dosing: Historical amoebic dosing (1 mg/kg/day) is toxic. Cancer studies suggest efficacy at 0.08 - 0.1 mg/kg (human equivalent dose derived from murine models).

-

Route: Subcutaneous or continuous infusion is preferred over IV bolus to avoid peak plasma concentration spikes that trigger arrhythmias.

-

Patient Selection: Exclusion of patients with pre-existing cardiac conduction defects.

-

Monitoring: Mandatory ECG monitoring for QT prolongation and serum Creatine Kinase (CK-MB) levels to detect early myopathy.

The "Lung Accumulation" Advantage

Pharmacokinetic data reveals Emetine accumulates preferentially in lung tissue (concentrations up to 200-fold higher than plasma). This makes it uniquely suited for primary lung cancers or pulmonary metastases , allowing for lower systemic doses while maintaining therapeutic levels at the tumor site [2].

References

-

Emetine Synergizes with Cisplatin to Enhance Anti-Cancer Efficacy against Lung Cancer Cells. Int J Mol Sci.[3][4] (2019).[5] [Link]

-

Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways. Cancer Chemother Pharmacol.[6][7][8][9] (2023).[8][9] [Link]

-

Emetine induces chemosensitivity and reduces clonogenicity of acute myeloid leukemia cells. Oncotarget. (2016).[10] [Link]

-

Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β-catenin signaling. Oncol Rep. (2019).[5] [Link]

-

Cardiotoxicity of emetine dihydrochloride by calcium channel blockade in isolated preparations. Pharmacol Toxicol. (1995). [Link]

Sources

- 1. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Emetine Synergizes with Cisplatin to Enhance Anti-Cancer Efficacy against Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Emetine induces chemosensitivity and reduces clonogenicity of acute myeloid leukemia cells | Oncotarget [oncotarget.com]

Pharmacokinetics of Emetine Dihydrochloride in Mammalian Systems

[1]

Executive Technical Summary

Emetine dihydrochloride (

For drug development professionals, this presents a critical dichotomy:

-

Plasma levels are poor indicators of total body burden or therapeutic efficacy in solid tissues.

-

Tissue accumulation (particularly in the lung, liver, and heart) is the primary driver of both therapeutic action (e.g., viral load reduction) and toxicity (e.g., cardiomyopathy).[1]

Physicochemical & Bioanalytical Framework

Before initiating in vivo studies, accurate quantification is required.[1] Emetine is a tetrahydroisoquinoline alkaloid.[1][2] Its dihydrochloride salt is freely soluble in water but the base is lipophilic, facilitating deep tissue penetration.[1]

Bioanalytical Protocol: LC-MS/MS Quantitation

Objective: Quantify emetine in plasma and tissue homogenates with a Lower Limit of Quantitation (LLOQ) of

Methodology:

-

Sample Preparation (Plasma):

-

Sample Preparation (Solid Tissue):

-

Chromatography (LC):

-

Mass Spectrometry (MS/MS):

Absorption & Bioavailability[5][6]

-

Oral Absorption: Rapid but variable.[1] In humans and rats,

is typically observed between 20 minutes and 2 hours .[1] However, oral bioavailability is limited by first-pass metabolism and P-glycoprotein efflux in the gut.[1] -

Parenteral (SC/IM): Historical clinical data and modern animal models prefer Subcutaneous (SC) or Intramuscular (IM) routes for consistent systemic exposure.[1]

-

Bioavailability Factor: Emetine is slowly absorbed from injection sites but rapidly cleared from the blood, creating a "flip-flop" kinetic phenomenon in some datasets where absorption limits the elimination rate.[1]

Distribution Kinetics: The "Stay-and-Play" Mechanism

This is the most critical PK phase for emetine.[1] The drug exhibits a massive Volume of Distribution (

Tissue Tropism Hierarchy

1-

Lung Accumulation: In rodent models, lung concentrations can exceed plasma concentrations by 30-fold to 100-fold within 12 hours.[1] This makes emetine a potent candidate for respiratory viral infections (SARS-CoV-2, Influenza) despite low plasma levels.[1]

-

Cardiotoxicity Risk: The heart accumulates emetine less than the liver but lacks the regenerative capacity and metabolic clearance rate, leading to cumulative toxicity (mitochondrial protein synthesis inhibition).

Visualization: Multi-Compartment Pharmacokinetic Model

The following diagram illustrates the kinetic flow. Note the high rate of transfer (

Figure 1: Three-compartment PK model of Emetine.[1] The "Deep Tissue" compartment acts as a sink, maintaining high drug levels long after plasma clearance.[1]

Metabolism & Biotransformation

Emetine is metabolized in the liver, primarily by the Cytochrome P450 system.[1]

Elimination & Excretion[6]

Experimental Protocols for Researchers

A. Standardized Dosing Protocol (Rodent)

For efficacy studies (Antiviral/Oncology) minimizing cardiotoxicity:

-

Species: Rat (Sprague-Dawley) or Mouse (BALB/c).[1]

-

Dose:

to-

Note:

is the typical upper limit for chronic dosing to avoid cumulative cardiomyopathy.[1]

-

-

Route: Subcutaneous (SC) is preferred over IP to mimic clinical absorption kinetics and reduce local irritation.[1]

B. Sampling Schedule (PK Study)

Due to the rapid distribution phase, early timepoints are critical.[1]

| Timepoint | Sample Type | Rationale |

| Pre-dose | Plasma | Baseline blank.[1] |

| 5, 15, 30 min | Plasma | Capture |

| 1, 2, 4, 8 hr | Plasma | Define distribution phase ( |

| 12, 24, 48 hr | Plasma + Tissues | Plasma levels may be below LLOQ; Tissue harvest (Lung/Heart) essential here to quantify accumulation.[1] |

| Day 3, 7 | Tissues | Assess terminal elimination and accumulation ratio.[1] |

C. Toxicity Monitoring Markers

When conducting PK studies, simultaneously monitor:

References

-

A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation. Source: National Institutes of Health (NIH) URL:[Link] (Note: Methodology adapted for lipophilic alkaloids similar to emetine)[1]

-

Metabolism of ipecac alkaloids cephaeline and emetine by human hepatic microsomal cytochrome P450s. Source: PubMed URL:[8][Link]

-

Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine. Source: PubMed Central (PMC) URL:[1][Link]

-

Single dose pharmacokinetics of syrup of ipecac. Source: PubMed URL:[8][Link]

-

Observations on the Mechanism of Emetine Poisoning of Myocardial Tissue. Source: Circulation Research (AHA Journals) URL:[1][Link]

-

Emetine Is Not Ipecac: Considerations for Its Use as Treatment for SARS-CoV2. Source: PubMed Central (PMC) URL:[1][Link]

Sources

- 1. Emetine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. optibrium.com [optibrium.com]

- 5. Metabolism of ipecac alkaloids cephaeline and emetine by human hepatic microsomal cytochrome P450s, and their inhibitory effects on P450 enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dynamedex.com [dynamedex.com]

- 7. Single dose pharmacokinetics of syrup of ipecac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

Emetine Dihydrochloride: A Multifaceted Inhibitor of Zika and Ebola Virus Replication

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The re-emergence of Zika virus (ZIKV) and Ebola virus (EBOV) continues to present significant threats to global public health, underscoring the urgent need for effective antiviral therapeutics.[1] This technical guide provides a comprehensive analysis of the potent inhibitory effects of emetine dihydrochloride, an FDA-approved anti-protozoal agent, against these two formidable viral pathogens. Synthesizing data from pivotal in vitro and in vivo studies, we dissect the dual molecular mechanisms through which emetine exerts its antiviral activity: the direct inhibition of viral enzymatic machinery and the disruption of essential host cell pathways utilized by the viruses. This document is intended for researchers, virologists, and drug development professionals, offering detailed mechanistic insights, validated experimental protocols, and a critical evaluation of emetine's potential as a repositioned broad-spectrum antiviral agent.

Chapter 1: The Antiviral Profile of Emetine Against Zika Virus (ZIKV)

Zika virus, a member of the Flaviviridae family, is a positive-sense single-stranded RNA virus.[2] Its replication cycle involves receptor-mediated endocytosis, translation of its genome into a single polyprotein, and subsequent cleavage into structural and non-structural proteins.[3][4] The non-structural protein 5 (NS5) is a critical component, possessing RNA-dependent RNA polymerase (RdRp) activity essential for viral genome replication.[4]

Potent In Vitro Suppression of ZIKV Replication

Emetine has demonstrated potent, dose-dependent inhibition of ZIKV replication across multiple strains and cell lines.[1] Studies measuring the secretion of ZIKV-NS1 protein, a reliable marker for viral replication, established emetine's efficacy in the low nanomolar range.[1] For instance, in HEK293 cells infected with the ZIKV MR766 strain, emetine exhibited a half-maximal inhibitory concentration (IC50) of 52.9 nM.[1] Crucially, its antiviral effects are observed at concentrations significantly lower than those causing cytotoxicity, indicating a favorable therapeutic window.[1] The half-maximal cytotoxic concentration (CC50) in HEK293 and SNB-19 cells was found to be 180 nM and 86 nM, respectively, more than 10-fold higher than the IC50 for viral inhibition.[1]

Table 1: In Vitro Efficacy of Emetine Against Zika Virus (ZIKV)

| Cell Line | ZIKV Strain | Assay Readout | IC50 (nM) [95% CI] | CC50 (nM) | Selectivity Index (SI = CC50/IC50) | Reference |

|---|---|---|---|---|---|---|

| HEK293 | MR766 | NS1 Protein Level | 52.9 [35.4–73.2] | 180 | 3.4 | [1] |

| SNB-19 | PRVABC59, MR766, FSS13025 | NS1 Protein Level | Potent Inhibition | 86 | >10 (inferred) | [1] |

| Vero | ZIKV | Replication | 8.74 | - | - |[5] |

Mechanism of Action: A Two-Pronged Attack

Emetine's anti-ZIKV activity is not attributed to a single mode of action but rather a synergistic combination of targeting both viral and host factors.

1.2.1. Direct Inhibition of ZIKV NS5 Polymerase Activity A primary mechanism is the direct inhibition of the ZIKV NS5 RNA-dependent RNA polymerase (RdRp).[1][4] This was confirmed through cell-free enzymatic assays which demonstrated that emetine directly hinders the polymerase function of NS5, with an IC50 value of 121 nM.[1][5] By targeting this crucial viral enzyme, emetine effectively halts the replication of the viral genome.

1.2.2. Disruption of Host Lysosomal Function The second mechanism involves the disruption of lysosomal function within the host cell.[1][6] Emetine is known to accumulate in lysosomes, increasing their local concentration. This disruption interferes with cellular pathways that the virus hijacks for its lifecycle, likely impacting processes post-entry, such as uncoating or transport.[1] This host-targeted action makes it more difficult for the virus to develop resistance.[1]

Caption: Dual mechanisms of Emetine against Zika Virus.

Chapter 2: Deciphering Emetine's Inhibition of Ebola Virus (EBOV)

Ebola virus, a member of the Filoviridae family, is a negative-sense single-stranded RNA virus that causes severe hemorrhagic fever.[7] Its replication cycle begins with attachment and entry into host cells, followed by transcription of its genome into mRNAs and replication to produce new viral genomes.[8][9] These components then assemble into new virions that bud from the cell surface.[7]

In Vitro and In Vivo Efficacy Against EBOV

Emetine exhibits potent inhibitory activity against EBOV infection both in cell culture and in animal models.[1] In vitro studies using Vero E6 cells showed an IC50 of 16.9 nM against live Ebola virus.[1][5] The efficacy of emetine was further validated in a mouse model of EBOV infection. BALB/c mice treated with emetine (1 mg/kg/day) starting 3 hours before lethal viral challenge showed significantly improved survival rates compared to the vehicle control group.[1]

Table 2: In Vitro and In Vivo Efficacy of Emetine Against Ebola Virus (EBOV)

| Model System | Assay Type | Key Finding | IC50 / Dosage | Reference |

|---|---|---|---|---|

| HeLa Cells | EBOV VLP Entry Assay | Dose-dependent inhibition of entry | 10.2 µM [7.22–14.4 µM] | [1][5] |

| Vero E6 Cells | Live EBOV Infection | Potent inhibition of viral replication | 16.9 nM [10.7–25.8 nM] | [1][5] |

| BALB/c Mice | MA-EBOV Lethal Challenge | Increased survival | 1 mg/kg/day (IP) |[1] |

Mechanism of Action: Blocking the Gateway

In contrast to its dual-action on ZIKV, emetine's primary mechanism against EBOV appears to be the inhibition of viral entry.[1][6]

2.2.1. Inhibition of EBOV Entry The initial and critical step of the EBOV life cycle is its entry into the host cell.[10] This process involves attachment to the cell surface, macropinocytosis, and fusion of the viral envelope with the endosomal membrane.[7][11] Experiments using an Ebola viral-like particle (VLP) entry assay conclusively demonstrated that emetine blocks this stage in a dose-dependent manner, with an IC50 of 10.2 µM.[1][5] By preventing the virus from entering the cell, emetine effectively neutralizes the infection before it can begin. This mechanism is distinct from its effect on ZIKV's polymerase, highlighting emetine's versatility in targeting different viral vulnerabilities.

Caption: Emetine's mechanism of inhibiting Ebola virus entry.

Chapter 3: Experimental Protocols & Methodologies

The validation of emetine's antiviral activity relies on robust and reproducible experimental assays. This section provides self-validating protocols based on methodologies described in the cited literature.

Protocol: Cell Viability and Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of emetine that reduces cell viability by 50% (CC50).

-

Cell Seeding: Seed Vero E6 or HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2-fold serial dilution of emetine dihydrochloride in cell culture medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 10 nM). Include a vehicle control (e.g., 0.1% DMSO).

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared emetine dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Viability Measurement: Add 10 µL of a viability reagent (e.g., alamarBlue, MTT, or CellTiter-Glo) to each well. Incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

-

Analysis: Normalize the data to the vehicle control wells (100% viability). Plot the percentage of cell viability against the log concentration of emetine and use a non-linear regression (four-parameter dose-response curve) to calculate the CC50 value.

Protocol: EBOV Viral-Like Particle (VLP) Entry Assay

This assay quantifies the inhibition of EBOV entry without the need for high-containment facilities.

-

Cell Seeding: Seed HeLa or HEK293T cells in a 96-well plate and grow to 80-90% confluency.

-

Compound Treatment: Pre-treat the cells with serial dilutions of emetine for 1-2 hours at 37°C.[12]

-

VLP Infection: Add EBOV VLPs (e.g., expressing a reporter like luciferase or GFP) to the wells and incubate for 2-4 hours.

-

Wash and Incubate: Remove the VLP-containing medium, wash the cells with PBS, and add fresh culture medium. Incubate for an additional 48 hours.

-

Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence) according to the manufacturer's protocol.

-

Analysis: Normalize the reporter signal to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of emetine.

Caption: Workflow for the EBOV VLP Entry Assay.

Chapter 4: Synthesis, Challenges, and Future Directions

Emetine dihydrochloride presents a compelling case for drug repositioning as a broad-spectrum antiviral agent. Its efficacy against both ZIKV and EBOV is rooted in distinct, yet complementary, mechanisms: inhibiting the ZIKV NS5 polymerase and blocking EBOV entry.[1][6] This dual capability to target both viral-specific enzymes and host-cell pathways is a significant advantage, potentially reducing the likelihood of viral resistance development.[1]

The primary obstacle to the widespread clinical use of emetine is its known cardiotoxicity at doses traditionally used for amoebiasis.[13][14] However, recent research and clinical trials suggest that lower doses, which are still effective against viral replication, can mitigate these toxic effects.[13][15] The high potency of emetine, with IC50 values in the low nanomolar range for both ZIKV and EBOV, supports the feasibility of a low-dose therapeutic strategy.[1][13]

Future research should focus on:

-

Clinical Evaluation: Rigorous, placebo-controlled clinical trials are necessary to establish the safety and efficacy of low-dose emetine regimens for treating ZIKV and EBOV infections.[14]

-

Analog Development: Synthesizing and screening emetine analogs, such as cephaeline, may lead to compounds with an improved therapeutic index—retaining high antiviral potency with reduced toxicity.[1][6]

-

Combination Therapies: Investigating emetine in combination with other antiviral agents could reveal synergistic effects, allowing for even lower, safer doses while maximizing therapeutic outcomes.

References

-

Yang, S., Xu, M., Lee, E. M., et al. (2018). Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry. Cell Discovery. [Link]

-

Chavoshi, M., & Shariat, S. (2022). Different Aspects of Emetine's Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19. ACS Pharmacology & Translational Science. [Link]

-

Low, J. S., Wu, K. X., Chen, K. C., et al. (2009). Antiviral Activity of Emetine Dihydrochloride Against Dengue Virus Infection. Journal of Antivirals & Antiretrovirals. [Link]

-

ResearchGate. (2018). (PDF) Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: Inhibiting viral replication and decreasing viral entry. ResearchGate. [Link]

-

Barreto-Vieira, D. F., et al. (2022). Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations. Toxicology and Applied Pharmacology. [Link]

-

Kumar, R., Khandelwal, N., et al. (2021). Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E. Antiviral Research. [Link]

-

Wikipedia. (n.d.). Ebola. Wikipedia. [Link]

-

Cusabio. (n.d.). Zika Virus (ZIKV) Overview: Structure, Symptoms, Transmission, Diagnosis, etc. Cusabio. [Link]

-

PubMed. (2018). Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry. PubMed. [Link]

-

Wang, A., et al. (2020). Antiviral effect of Emetine in Vero cells. ResearchGate. [Link]

-

NIAID. (n.d.). Zika Virus. National Institute of Allergy and Infectious Diseases. [Link]

-

ResearchGate. (2025). Antiviral Activity of Emetine Dihydrochloride Against Dengue Virus Infection. ResearchGate. [Link]

-

NIAID. (n.d.). Ebola Virus. National Institute of Allergy and Infectious Diseases. [Link]

-

Kumar, R., et al. (2020). Emetine as an antiviral agent suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E: An in vitro study. bioRxiv. [Link]

-

Chavoshi, M., & Shariat, S. (2022). Different Aspects of Emetine's Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19. ACS Publications. [Link]

-

ResearchGate. (n.d.). Emetine inhibits EBOV infection in vitro and in vivo. ResearchGate. [Link]

-

ClinicalTrials.gov. (2023). Evaluating Emetine for Viral Outbreaks (EVOLVE). ClinicalTrials.gov. [Link]

-

MDPI. (2022). Zika Virus Infection and Development of Drug Therapeutics. MDPI. [Link]

-

Khandelwal, N., et al. (2017). Emetine inhibits replication of RNA and DNA viruses without generating drug-resistant virus variants. Semantic Scholar. [Link]

-

Wang, A., et al. (2021). Clinical efficacy of low-dose emetine for patients with COVID-19: a real-world study. Journal of Medical Virology. [Link]

-

Study.com. (n.d.). Ebola Life Cycle | Replication, Stages & Targets. Study.com. [Link]

-

Wang, A., et al. (2020). Low dose of emetine as potential anti-SARS-CoV-2 virus therapy: preclinical in vitro inhibition and in vivo pharmacokinetic evidences. Signal Transduction and Targeted Therapy. [Link]

-

Li, M., et al. (2019). The lifecycle of the Ebola virus in host cells. Virology Journal. [Link]

-

PubMed. (2017). Emetine inhibits replication of RNA and DNA viruses without generating drug-resistant virus variants. PubMed. [Link]

-

Microbiology Info.com. (2022). Replication of Ebola Virus. Microbiology Info.com. [Link]

-

ResearchGate. (n.d.). ZIKV replication cycle. ResearchGate. [Link]

-

ClinicalTrials.gov. (n.d.). Emetine for Viral Outbreaks (a.k.a. EVOLVE Antiviral Initiative). ClinicalTrials.gov. [Link]

-

ClinicalTrials.gov. (n.d.). Emetine for Dengue Fever. ClinicalTrials.gov. [Link]

-

Frontiers. (2019). Zika Virus Overview: Transmission, Origin, Pathogenesis, Animal Model and Diagnosis. Frontiers in Microbiology. [Link]

-

Bleasel, M. D., & Peterson, G. M. (2020). Emetine is not ipecac: Considerations for its use as treatment for sars-cov2. Journal of Medical Virology. [Link]

-

Frontiers. (2019). Potent Inhibition of Zika Virus Replication by Aurintricarboxylic Acid. Frontiers in Microbiology. [Link]

-

Springer. (n.d.). Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules. SpringerLink. [Link]

Sources

- 1. Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. Zika Virus [media.hhmi.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ebola - Wikipedia [en.wikipedia.org]

- 8. Ebola Virus [media.hhmi.org]

- 9. The lifecycle of the Ebola virus in host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ebola Life Cycle | Replication, Stages & Targets - Lesson | Study.com [study.com]

- 11. microbiologyinfo.com [microbiologyinfo.com]

- 12. researchgate.net [researchgate.net]

- 13. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. mednexus.org [mednexus.org]

CAS number and physiochemical properties of emetine dihydrochloride

High-Potency Protein Synthesis Inhibitor & Research Reagent [1][2][3][4]

Executive Summary

Emetine dihydrochloride (Emetine 2HCl) is a tetrahydroisoquinoline alkaloid historically utilized as an anti-protozoal and emetic agent.[2][4] In contemporary life sciences, it serves as a high-fidelity chemical probe for freezing eukaryotic translation.[1][2][3][4] By irreversibly binding to the 40S ribosomal subunit, it arrests polypeptide chain elongation, making it a critical control in studies involving mRNA translation, apoptosis induction, and viral replication kinetics (including SARS-CoV-2).[1][2][3][4]

Crucial Technical Note: Unlike cycloheximide, which is reversible, emetine exhibits pseudo-irreversible binding kinetics in many cell lines (e.g., HeLa), leading to sustained translational arrest even after washout.[1][2][4]

Chemical Identity & Constants

Distinction between the anhydrous and hydrate forms is critical for accurate molarity calculations.

| Parameter | Anhydrous Basis | Hydrate Basis (Common Commercial Form) |

| CAS Registry Number | 316-42-7 | 7083-71-8 |

| IUPAC Name | (2S,3R,11bS)-3-ethyl-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline; dihydrochloride | Same as anhydrous, plus xH₂O |

| Molecular Formula | C₂₉H₄₀N₂O₄[1][2][3][4][5][6] · 2HCl | C₂₉H₄₀N₂O₄[1][2][4][7] · 2HCl[1][2][8] · xH₂O |

| Molecular Weight | 553.56 g/mol | ~571.6 g/mol (varies by hydration) |

| Appearance | White to slightly yellow crystalline powder | White crystalline powder |

Physicochemical Profile

Successful experimentation relies on understanding the compound's stability and solubility limits.[4]

Solubility & Solution Chemistry

| Solvent | Solubility Limit | Remarks |

| Water | ~100 mg/mL (180 mM) | Freely soluble.[1][2][3][4] Preferred for biological stock solutions to avoid solvent toxicity (DMSO effects).[2][4] |

| Ethanol | ~30 mg/mL | Soluble.[2][3][4][9] |

| DMSO | ~50 mg/mL | Soluble.[2][3][4] |

| pKa (Apparent) | 7.6, 8.5 | Contains two basic nitrogens; protonated at physiological pH.[1][2][4] |

| LogP (Octanol/Water) | ~3.68 | Lipophilic character allows rapid cellular uptake.[1][2][3][4] |

Stability & Storage (Critical)

-

Photosensitivity: Emetine is highly light-sensitive .[1][2][3][4] Exposure to light causes photo-oxidation, turning the compound yellow and reducing potency.[1][2][3][4]

-

Hygroscopic: The dihydrochloride salt absorbs atmospheric moisture.[2][3][4] Store desiccated.

-

Thermal Stability: Solid form is stable at room temperature if protected from light/moisture.[1][2][3][4] Solutions should be kept at -20°C.[1][2][3][4][7][10]

Mechanism of Action: Ribosomal Arrest

Emetine acts specifically on the 40S ribosomal subunit of eukaryotic cells.[4] It does not inhibit prokaryotic ribosomes, distinguishing it from antibiotics like chloramphenicol.[2][4]

Mechanistic Pathway:

-

Binding: Emetine binds to the E-site (Exit site) of the 40S subunit.[2][4]

-

Translocation Block: It sterically hinders the movement of the mRNA-tRNA complex relative to the ribosome.[1][2][3][4]

-

Elongation Freeze: The polypeptide chain cannot be extended, freezing the ribosome in a "polysome" state.[4]

-

Downstream Effects: Rapid depletion of labile proteins (e.g., Mcl-1, c-Myc) triggers ribotoxic stress responses and apoptosis.[1][2][3][4]

Figure 1: Mechanistic pathway of Emetine-induced translational arrest.[1][2][3][4][11]

Technical Protocol: Stock Solution Preparation

This protocol ensures maximum stability and sterility for cell culture applications.[3][4]

Reagents Required:

Workflow Diagram:

Figure 2: Validated workflow for preparing stable Emetine stock solutions.

Step-by-Step Procedure:

-

Calculation: To prepare 10 mL of 10 mM stock:

-

Solubilization: Add the powder to 10 mL of sterile water. Emetine dissolves rapidly; if particles persist, sonicate briefly (5-10 seconds).[1][2][3][4]

-

Sterilization: Filter immediately.[2][3][4] Do not autoclave, as heat may degrade the salt.[4]

-

Protection: Wrap tubes in aluminum foil if amber tubes are unavailable.

-

Usage: For cell culture, dilute 1:1000 or greater to achieve µM working concentrations.[2][4]

Biological Applications & Dosage

Emetine is potent.[3][4][7][11][12] Overdosing leads to non-specific toxicity that confounds experimental data.[3][4]

| Application | Typical Concentration | Duration | Notes |

| Protein Synthesis Inhibition | 1 – 10 µM | 1 – 6 Hours | >95% inhibition usually achieved within 30 mins [1].[1][2][3][4] |

| Apoptosis Induction | 0.1 – 1.0 µM | 12 – 24 Hours | Potency depends on cell line sensitivity (HeLa vs. CHO).[1][2][3][4] |

| Viral Replication Studies | 0.01 – 0.5 µM | 24 – 48 Hours | Used to determine if viral replication depends on host translation machinery [2].[2][3][4] |

| Autophagy Inhibition | 10 – 100 µM | Short term | Prevents autophagosome formation (distinct from chloroquine).[1][2][3][4] |

Expert Insight - The "Lagging Strand" Myth: Historically, emetine was sometimes described as a specific inhibitor of lagging strand DNA synthesis.[1][2][3][4][13] Recent authoritative studies have corrected this, demonstrating that DNA replication blocks are a secondary consequence of protein synthesis inhibition, not a direct interaction with DNA polymerase [3].[1][4]

Safety & Toxicology (E-E-A-T)

Hazard Class: Highly Toxic (T+)[1][2][3][4]

-

Cardiotoxicity: Chronic or high-dose exposure induces hypotension, tachycardia, and degenerative myocarditis.[1][2][3][4] In laboratory settings, this is relevant primarily for in vivo animal models.[2][4]

-

Accidental Exposure: In case of skin contact, wash immediately.[1][2][4] The compound is a severe irritant and can be absorbed transdermally.[4]

-

Disposal: Must be disposed of as hazardous chemical waste, not down the drain.

References

-

Grollman, A. P. (1966).[1][2][4] Structural basis for inhibition of protein synthesis by emetine and cycloheximide based on an analogy between ipecac alkaloids and glutarimide antibiotics.[10] Proceedings of the National Academy of Sciences, 56(6), 1867–1874.[1][2][4][10]

-

Choy, K. T., et al. (2020).[1][2][4] Remdesivir, lopinavir, emetine, and homoharringtonine inhibit SARS-CoV-2 replication in vitro.[1][2][3][4][7][10] Antiviral Research, 178, 104786.[1][2][4][10]

-

Burkovics, P., et al. (2022).[1][2][4] Emetine blocks DNA replication via proteosynthesis inhibition not by targeting Okazaki fragments.[3][4] Nucleic Acids Research, 50(18), 10464–10476.[1][2][4]

-

PubChem. (n.d.).[2][3][4][6] Emetine dihydrochloride (CID 3068143).[2][4][7] National Library of Medicine.[4] [1][2][4]

-

Sigma-Aldrich. (n.d.).[1][2][3][4] Emetine dihydrochloride hydrate Product Information.

Sources

- 1. Emetine, Dihydrochloride [sigmaaldrich.com]

- 2. Emetine dihydrochloride | C29H42Cl2N2O4 | CID 3068143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Emetine Hydrochloride Hydrate | LGC Standards [lgcstandards.com]

- 4. Emetine Hydrochloride | C29H41ClN2O4 | CID 6603320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. (+)-Emetine dihydrochloride hydrate | C29H44Cl2N2O5 | CID 201899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Emetine dihydrochloride | RNA Polymerase | Tocris Bioscience [tocris.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pharmacylibrary.com [pharmacylibrary.com]

- 10. Emetine | Protein synthesis inhibitor | Hello Bio [hellobio.com]

- 11. researchgate.net [researchgate.net]

- 12. Emetine | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Emetine blocks DNA replication via proteosynthesis inhibition not by targeting Okazaki fragments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Recommended emetine dihydrochloride dosage for in vivo mouse models

Application Note: Optimized Emetine Dihydrochloride Dosage for In Vivo Murine Models

Part 1: Executive Summary & Strategic Dosage Matrix

Emetine dihydrochloride is a potent Cephaelis ipecacuanha alkaloid that irreversibly binds to the 40S ribosomal subunit, inhibiting protein synthesis. While historically an anti-amoebic, its current utility spans three distinct research verticals: Nonsense-Mediated Decay (NMD) inhibition , solid tumor oncology , and virology .

Critical Warning: Emetine possesses a narrow therapeutic index. The difference between a therapeutic dose and a lethal cardiotoxic dose is minimal. The LD50 (intraperitoneal) in mice is approximately 62 mg/kg , though mortality can occur at lower cumulative doses due to chronic cardiomyopathy.

Recommended Dosage Matrix

Select the protocol matching your experimental endpoint.

| Application | Recommended Dose | Frequency | Route | Endpoint / Duration |

| Oncology (Xenograft) | 10 mg/kg | q.o.d. (Every other day) | IP | 2–3 Weeks.[1] Tumor growth inhibition.[1] |

| Acute NMD Inhibition | 50 mg/kg | Single Bolus | IP | Terminal: Harvest tissues 6–12 hours post-injection. |

| Chronic NMD Inhibition | 10–20 mg/kg | q.d. (Daily) | IP | 3–5 Days. Gene expression analysis. |

| Virology (Antiviral) | 0.1 – 0.2 mg/kg | b.i.d. (Twice daily) | Oral/IP | 5–7 Days. Viral load reduction. |

Part 2: Pharmacology & Mechanism of Action

To optimize dosage, one must understand the molecular cascade. Emetine does not merely "kill cells"; it freezes the elongation step of translation.

-

Ribosomal Blockade: Emetine binds the E-site of the 40S ribosomal subunit.

-

Elongation Arrest: This prevents the movement of peptidyl-tRNA from the A-site to the P-site.

-

NMD Inhibition: The NMD pathway relies on translation to "scan" mRNA for premature termination codons (PTCs). By freezing the ribosome, Emetine prevents the UPF1-dependent degradation complex from assembling, stabilizing mutant mRNAs.

-

Apoptosis: In cancer cells, this translational arrest triggers the ribotoxic stress response (p38 MAPK/JNK pathways), leading to apoptosis.

Mechanistic Pathway Diagram

Figure 1: Molecular mechanism of Emetine. Binding to the 40S subunit causes a translational freeze, resulting in diverse phenotypic outcomes depending on dosage and cell state.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of Stock & Working Solutions

Emetine is light-sensitive and hygroscopic. Proper handling is essential for reproducibility.

-

Stock Solution (10 mg/mL):

-

Weigh 100 mg of Emetine Dihydrochloride (MW: ~553.57 g/mol ).[2]

-

Dissolve in 10 mL of sterile, nuclease-free water or PBS (pH 7.4).

-

Note: Do not use DMSO unless necessary; water solubility is sufficient (~50 mg/mL).

-

Protect from light: Wrap the tube in aluminum foil immediately.

-

Sterilization: Pass through a 0.22 µm PES syringe filter.

-

Storage: Aliquot into light-protected tubes and store at -20°C (stable for 1 month). Avoid freeze-thaw cycles.

-

-

Working Solution (Example for 10 mg/kg dose):

-

Assumption: Average mouse weight = 25g.

-

Target Volume: 100 µL per injection (standard IP volume).

-

Calculation: 10 mg/kg × 0.025 kg = 0.25 mg per mouse.

-

Concentration Required: 0.25 mg / 0.1 mL = 2.5 mg/mL .

-

Dilution:[3] Dilute the 10 mg/mL Stock 1:4 with sterile PBS.

-

Protocol B: Administration (Intraperitoneal)

Used for Oncology and NMD studies.

-

Acclimatization: Ensure mice are acclimated for at least 7 days prior to study start.

-

Weighing: Weigh mice immediately before calculating injection volume. Due to the narrow therapeutic index, estimating weight is dangerous.

-

Restraint: Scruff the mouse firmly to expose the abdomen.

-

Injection:

-

Tilt the mouse head-down slightly.

-

Insert a 27G needle into the lower right quadrant of the abdomen (avoiding the cecum).

-

Aspirate slightly to ensure no bladder/gut puncture.

-

Inject slowly.

-

-

Monitoring: Observe for 15 minutes post-injection for acute distress (labored breathing).

Protocol C: Safety Monitoring & Endpoints

Cardiotoxicity is the primary failure mode.

-

Daily: Monitor body weight. >15% weight loss mandates immediate euthanasia.

-

Physical Signs: Watch for piloerection (ruffled fur), hunched posture, and lethargy.

-

Cardiac Signs: If possible, perform ECG if chronic dosing (>2 weeks) is planned. Emetine causes Q-T interval prolongation and hypotension.

Part 4: Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for Emetine administration.

References

-

Antitumor Efficacy (Gastric Cancer)

-

Antitumor Efficacy (Leukemia/AML)

-

Citation: "Emetine induces oxidative stress... suppressing AML stem/progenitor cells."[4]

- Protocol Validation: Confirmed 10 mg/kg dosage for 2 weeks reduced xenograft leukemic growth.

-

Source:

-

-

Virology & Low-Dose Protocols

-

Citation: "Emetine protects mice from enterovirus infection by inhibiting viral translation."[5]

- Protocol Validation: Demonstrated efficacy of very low doses (0.2 mg/kg oral) for viral inhibition.

-

Source:

-

-

Toxicity & Carcinogenicity Profiles

-

NMD Inhibition Mechanism

- Citation: "Emetine inhibits nonsense-mediated mRNA decay in vivo." (Contextual grounding for the 50 mg/kg acute dose).

-

Source:

Sources

- 1. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emetine dihydrochloride | RNA Polymerase | Tocris Bioscience [tocris.com]

- 3. Emetine | Protein synthesis inhibitor | Hello Bio [hellobio.com]

- 4. Emetine induces oxidative stress, cell differentiation and NF-κB inhibition, suppressing AML stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emetine protects mice from enterovirus infection by inhibiting viral translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emetine hydrochloride (316-42-7) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 7. 316427 /mcn [igsvtu.lanuk.nrw.de]

Emetine dihydrochloride solubility in DMSO vs water

Application Note: Emetine Dihydrochloride Solubility, Preparation, and Stability Guide

Executive Summary

Emetine dihydrochloride (Emetine 2HCl) is a potent, irreversible inhibitor of eukaryotic protein synthesis and a broad-spectrum antiviral/antiprotozoal agent. Unlike many small molecule inhibitors that require organic solvents like DMSO, Emetine 2HCl is a salt form, rendering it highly soluble in water .

Critical Application Insight:

Do NOT default to DMSO. While Emetine 2HCl is soluble in DMSO (up to ~50 mg/mL with sonication), it is freely soluble in water (up to 100 mg/mL) without the need for sonication or heating.[1] Water (or aqueous buffer) is the superior solvent for biological compatibility and ease of handling.[1]

Chemical & Physical Properties

| Property | Specification |

| Chemical Name | Emetine dihydrochloride hydrate |

| CAS Number | 316-42-7 |

| Molecular Formula | C₂₉H₄₀N₂O₄[1][2][3][4][5] · 2HCl[1][6] · xH₂O |

| Molecular Weight | ~553.56 g/mol (Anhydrous basis) Note: Check batch label for hydration correction.[1] |

| Appearance | White to off-white crystalline powder |

| Light Sensitivity | High (Turns yellow upon degradation) |

| Hygroscopic | Yes (Store desiccated) |

Solubility Profile: Water vs. DMSO[2]

The following table contrasts the solubility limits and handling requirements for the two most common solvents.

| Feature | Water (Recommended) | DMSO (Alternative) |

| Max Solubility | ~100 mg/mL (180 mM) | ~50 mg/mL (90 mM) |

| Preparation Ease | Dissolves instantly at RT.[1] | Requires vortexing/sonication.[1] |

| Biological Safety | Non-toxic vehicle.[1] | Cytotoxic at high % (v/v).[1] |